2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
Overview
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound has garnered attention due to its potential biological activities, including antibacterial and acetylcholinesterase inhibitory properties .
Preparation Methods
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves a multi-step process . The initial step involves the Fischer esterification of 2-phenylacetic acid to ethyl-2-phenylacetate. This ester is then reacted with hydrazine hydrate to form 2-phenylacetohydrazide, which undergoes ring closure with carbon disulfide in an alcoholic base to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. In the final step, the oxadiazole derivative reacts with 2-bromoacetylbromide and naphthalen-1-ylamine in an aqueous alkaline medium to produce the target compound .
Chemical Reactions Analysis
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
Chemistry: It serves as an intermediate in organic synthesis due to its reactive oxadiazole ring.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is crucial for its potential neuroprotective effects.
Comparison with Similar Compounds
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide can be compared with other oxadiazole derivatives:
2-amino-1,3,4-oxadiazole: Known for its muscle relaxant properties.
5-substituted-1,3,4-oxadiazole-2-thiols: These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-HIV, anti-tubercular, and anticancer properties.
2,5-disubstituted-1,3,4-oxadiazoles: These derivatives have shown potential as anticancer agents and inhibitors of various enzymes.
The uniqueness of this compound lies in its dual activity as an antibacterial agent and acetylcholinesterase inhibitor, making it a promising candidate for further research in both antimicrobial and neuroprotective fields .
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-19(22-18-12-6-10-16-9-4-5-11-17(16)18)14-27-21-24-23-20(26-21)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXITWQIPPWYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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